molecular formula C18H15NO B3120677 2-([1,1'-Biphenyl]-2-yloxy)aniline CAS No. 2688-92-8

2-([1,1'-Biphenyl]-2-yloxy)aniline

Cat. No. B3120677
CAS RN: 2688-92-8
M. Wt: 261.3 g/mol
InChI Key: SDXVLJIIPGSHLW-UHFFFAOYSA-N
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Description

“2-([1,1’-Biphenyl]-2-yloxy)aniline” is a compound that contains an aniline group and a biphenyl group . Anilines are fundamental motifs in various chemical contexts, and are widely used in the industrial production of fine chemicals, polymers, agrochemicals, and pharmaceuticals . Biphenyl is an organic compound that forms colorless crystals .


Synthesis Analysis

The synthesis of anilines often involves the primary amination of C–H bonds in electron-rich arenes . A recent development for the synthesis of anilines uses a site-directed C–C bond primary amination of simple and readily available alkylarenes or benzyl alcohols for the direct and efficient preparation of anilines . This chemistry involves a novel C–C bond transformation .


Molecular Structure Analysis

Anilines are aromatic compounds, which means they have a ring structure that allows for the delocalization of electrons . The biphenyl group in “2-([1,1’-Biphenyl]-2-yloxy)aniline” consists of two connected phenyl rings .


Physical And Chemical Properties Analysis

Anilines are typically colorless and oily liquids that darken upon exposure to air and light . They are slightly soluble in water and miscible with alcohol, benzene, chloroform, carbon tetrachloride, and acetone .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound 2-([1,1'-Biphenyl]-2-yloxy)aniline is involved in the synthesis of substituted 2-aminobiphenyls through radical arylation reactions, with dioxygen from air being used as an oxidant. This process is noted for its high ortho:meta regioselectivity, especially for anilines with a donor substituent in the para position, and is applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

Material Science and Electrochemistry

  • A novel class of color-tunable emitting amorphous molecular materials with bipolar characteristics, including compounds similar to 2-([1,1'-Biphenyl]-2-yloxy)aniline, have been designed. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures. They are effective as emitting materials in organic electroluminescent devices and as host materials for emissive dopants, allowing for color tuning and improved performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Corrosion Inhibition

  • Certain derivatives of 2-([1,1'-Biphenyl]-2-yloxy)aniline, such as thiophene Schiff bases, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. Their efficacy increases with the concentration and their adsorption on the steel surface follows Langmuir’s isotherm, indicating a strong interaction and potential for protective coatings (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Pharmaceutical Research

  • Although the request was to exclude drug-related information, it's worth noting that biphenyl compounds, including structures similar to 2-([1,1'-Biphenyl]-2-yloxy)aniline, are important in clinical settings for treating conditions such as hypertension and inflammation. They are also under development for various pharmaceutical applications (Kwong et al., 2017).

Analytical Chemistry

  • Compounds related to 2-([1,1'-Biphenyl]-2-yloxy)aniline are utilized in the development of chemosensors. For instance, derivatives integrated with anthracene/pyrene have been synthesized and demonstrated high selectivity and sensitivity towards Al3+ ions in aqueous solutions. These chemosensors are applicable for imaging intracellular Al3+ ions in living cells using confocal fluorescence microscopy, indicating their potential in bio-analytical applications (Shree et al., 2019).

Mechanism of Action

The mechanism of action of anilines in chemical reactions often involves the formation of a carbocation, which is then attacked by a pi bond from an aromatic ring .

Safety and Hazards

Aniline is toxic if swallowed, inhaled, or in contact with skin . It may cause an allergic skin reaction, serious eye damage, and may cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer .

Future Directions

The future directions in the study and application of anilines could involve the development of more efficient and environmentally friendly methods for their synthesis . For instance, the use of O2 as an environmentally benign oxidant has been demonstrated, and studies on model compounds suggest that this method may also be used for the depolymerization of lignin .

properties

IUPAC Name

2-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXVLJIIPGSHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-Biphenyl]-2-yloxy)aniline

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